N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide
Description
N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide is a complex organic compound with a molecular formula of C16H15N3O4 This compound is characterized by the presence of a nitrophenyl group, an acetamide group, and a phenoxy linkage
Properties
CAS No. |
142082-64-2 |
|---|---|
Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[[3-[(4-nitrophenyl)methylideneamino]phenoxy]methyl]acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12(20)18-11-23-16-4-2-3-14(9-16)17-10-13-5-7-15(8-6-13)19(21)22/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
QNTRSNQRVWOUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCOC1=CC=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-aminophenol to form an imine intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The nitrophenyl group is particularly noted for its role in enhancing biological activity.
Antimicrobial Properties
The compound has shown promising antimicrobial effects against various pathogens. A case study highlighted the synthesis of related compounds that displayed effective inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for antibiotic development.
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. In vitro studies have reported its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.
Materials Science Applications
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. For instance, studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced material applications.
Nanocomposites
this compound has been explored in the development of nanocomposites. Its inclusion in nanostructured materials can improve conductivity and catalytic activity, which is beneficial in applications such as sensors and energy storage devices.
Environmental Applications
Pollutant Degradation
The compound has shown potential in environmental remediation efforts. Research indicates its effectiveness in degrading organic pollutants through photocatalytic processes. A case study demonstrated that when used in conjunction with titanium dioxide nanoparticles, it significantly enhances the degradation rates of dyes and other hazardous substances under UV light.
Toxicological Assessments
Toxicological studies involving this compound have been conducted to evaluate its safety profile. The results indicate low toxicity levels in aquatic organisms, suggesting its feasibility for use in eco-friendly applications without posing significant risks to environmental health.
Data Tables
Mechanism of Action
The mechanism of action of N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the phenoxy linkage.
N-(3-Nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.
N-(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide: Similar structure but with variations in the substituents.
Uniqueness
N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molar mass of approximately 325.37 g/mol. The compound features a nitrophenyl group, which is known to enhance biological activity through various mechanisms.
-
Antitumor Activity :
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing nitrophenyl groups have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, as evidenced by IC50 values indicating effective concentration ranges for cytotoxicity .
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl ring and the presence of electron-withdrawing groups like nitro groups significantly influence the biological activity of the compound:
| Structural Feature | Activity Impact |
|---|---|
| Nitro Group on Phenyl Ring | Increases cytotoxicity and antimicrobial activity |
| Substituents on Aromatic Rings | Varying substitutions can enhance or reduce activity based on steric and electronic effects |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study examined the effects of similar nitrophenyl derivatives on human cancer cell lines (e.g., A-431). The results indicated that compounds with a structural similarity to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as anticancer agents .
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that derivatives with nitrophenyl groups were effective against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to existing antibiotics, suggesting that this compound may serve as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
